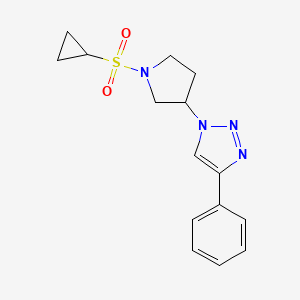

3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione” is a pyrrolidinone derivative with a phenylpiperazine moiety. Pyrrolidinones are a class of compounds that contain a five-membered lactam ring. They are found in many pharmaceuticals and exhibit a wide range of biological activities . Phenylpiperazines are a class of compounds containing a phenyl group attached to a piperazine ring. They are often found in drugs and can have various effects depending on their other functional groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and possibly X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the specific functional groups present. The pyrrolidinone moiety could potentially undergo reactions at the carbonyl group, while the phenylpiperazine moiety could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, and stability would need to be determined experimentally. Some related compounds are reported to be solids at room temperature .Aplicaciones Científicas De Investigación

Affinity and Selectivity for Receptors

- Arylpiperazine Derivatives of Phenytoin : Arylpiperazine derivatives, closely related to 3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione, show significant affinities for 5-HT(1A) receptors and moderate affinities for α(1)-adrenoceptors. These compounds are evaluated for their antagonistic properties in functional bioassays (Handzlik et al., 2011).

Versatility as Organic Substrates

- 3-Ylidenepiperazine-2,5-diones : These compounds, including the one , are versatile organic substrates used in the synthesis of natural products and analogs. They are susceptible to various addition reactions and can be transformed into interesting α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).

Receptor Activity

- Synthesis and Receptor Activity : N-[3-(4-Phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclohexanepyrrolidine-2,5-dione and 3-spiro-beta-tetralonepyrrolidine-2,5-dione, related to the compound , have been synthesized and evaluated for their 5-HT1A and 5-HT2A receptor affinities (Obniska et al., 2003).

Antimicrobial Studies

- Structure and Antimicrobial Activity : The structure and antimicrobial activity of 2-(3-(4 phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, a related compound, have been characterized and evaluated, showing good activity against S. aureus and C. albicans (Ghabbour & Qabeel, 2016).

Anticonvulsant Properties

- Anticonvulsant Properties : Derivatives of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione, structurally similar to the compound , have been evaluated for their anticonvulsant activities (Obniska et al., 2005).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 4-phenylpiperazine derivatives, have been reported to exhibit significant antibacterial and antifungal activity . They have also been reported as acetylcholinesterase inhibitors (AChEIs), which are used for the treatment of Alzheimer’s disease (AD) .

Mode of Action

For instance, 4-phenylpiperazine derivatives have been reported to exhibit antimicrobial activity by interacting with the crystal structure of oxidoreductase proteins .

Biochemical Pathways

Related compounds have been reported to exhibit significant antibacterial and antifungal activity, suggesting that they may affect pathways related to microbial growth and proliferation .

Pharmacokinetics

Similar compounds have been reported to have high gi absorption and are p-gp substrates .

Result of Action

Related compounds have been reported to exhibit significant antibacterial and antifungal activity , suggesting that they may inhibit the growth and proliferation of certain microbes.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione are largely unexplored. Related compounds with phenylpiperazine moieties have been shown to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure of the compound and the biological context in which it is present .

Cellular Effects

Related compounds have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Related compounds have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Related compounds have been studied for their involvement in metabolic pathways, including interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels .

Transport and Distribution

Related compounds have been studied for their interactions with transporters or binding proteins and effects on localization or accumulation .

Subcellular Localization

Related compounds have been studied for their subcellular localization and effects on activity or function .

Propiedades

IUPAC Name |

3-(4-phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-2-8-20-16(21)13-15(17(20)22)19-11-9-18(10-12-19)14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIZAEWPSRYCBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2832255.png)

![N-benzyl-2-({4-ethyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2832261.png)

![Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate](/img/structure/B2832265.png)

![6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(4-methylbenzyl)oxime](/img/structure/B2832272.png)

![3-amino-N-(4-bromophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2832276.png)

![Ethyl 4-({4-[(3-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2832277.png)